Morpholine-4-carbodithioic acid

Descripción general

Descripción

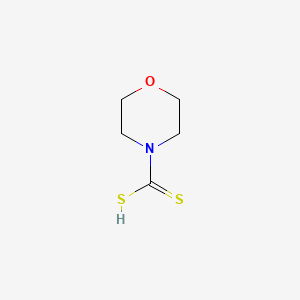

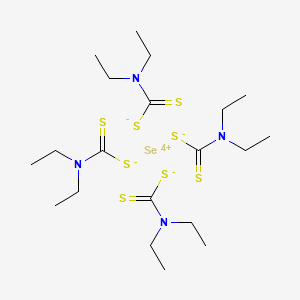

Morpholine-4-carbodithioic acid is a chemical compound with the CAS Number: 3581-30-4 . It has a molecular weight of 163.26 .

Synthesis Analysis

Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of Morpholine-4-carbodithioic acid is C5H9NOS2 . The InChI code is 1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2, (H,8,9) .Chemical Reactions Analysis

Morpholine-enamines have low reactivity due to the presence of oxygen on the ring and the pronounced pyramidalization of nitrogen, which decreases the enamine nucleophilicity . Therefore, the selection of efficient morpholine-organocatalysts is a strong challenge .Physical And Chemical Properties Analysis

Morpholine-4-carbodithioic acid has a molecular weight of 163.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 163.01255626 g/mol .Aplicaciones Científicas De Investigación

Use in Palladium Complexes

Field

Chemistry, specifically in the study of palladium complexes .

Application

Morpholine-4-carbodithioic acid is used in the synthesis of distorted square planar palladium (II) complexes .

Method

The complexes are synthesized using a general formula [Pd (L) 2], where L represents the anion of morpholine-4-carbodithioic acid .

Results

The synthesized complexes were characterized by physicochemical and spectroscopic methods. The structure of one of the complexes was further characterized by single crystal X-ray crystallography .

DNA Binding Study

Field

Biochemistry, specifically in DNA binding studies .

Application

Morpholine-4-carbodithioic acid is used in the study of the interaction of palladium complexes with CT-DNA .

Method

The interaction of these palladium complexes with CT-DNA was investigated with the help of absorption and emission spectroscopy .

Results

The results suggest an intercalative interaction of the complexes with CT-DNA .

Antitumour Properties

Field

Medicine, specifically in cancer research .

Application

Morpholine-4-carbodithioic acid is used in the study of antitumour properties of palladium (II) complexes .

Method

The antitumour properties are studied by investigating the cytotoxic activity of the palladium complexes .

Results

Dithiocarbamate complexes of platinum (II) and palladium (II), as well as of isoelectronic gold (III), show remarkable antitumour properties .

Use in Pharmaceutical Testing

Field

Application

Morpholine-4-carbodithioic acid is used as a reference standard in pharmaceutical testing .

Method

The compound is used as a standard to compare the properties of other substances in pharmaceutical testing .

Results

The results of these tests can help determine the quality and efficacy of pharmaceutical products .

Use in Industrial Applications

Field

Application

While specific applications of Morpholine-4-carbodithioic acid in industry are not detailed, morpholine derivatives have diverse applications in fields like cleaning, rubber production, construction, heating and cooling, personal care, and agriculture .

Method

The methods of application vary widely depending on the specific industrial use .

Results

The results of these applications contribute to the effective functioning of various industrial processes .

Use in Analytical Applications

Field

Application

Morpholine-4-carbodithioic acid, as part of palladium (II) complexes, has been widely investigated because of their analytical applications .

Method

These complexes are used in various analytical methods, including absorption and emission spectroscopy .

Results

The results of these analytical methods contribute to our understanding of the properties and interactions of these complexes .

Safety And Hazards

Direcciones Futuras

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . Future research may focus on improving the efficiency of morpholine-organocatalysts .

Propiedades

IUPAC Name |

morpholine-4-carbodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMQMTQTYONMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

873-58-5 (hydrochloride salt) | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189345 | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carbodithioic acid | |

CAS RN |

3581-30-4 | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinedithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

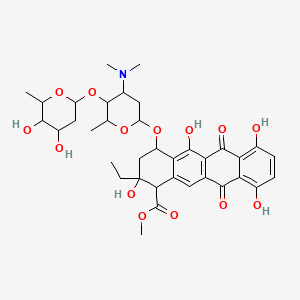

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)